

In-Depth Technical Guide: 2,5-Dimethyl-4-propylheptane (CAS: 62185-32-4)

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-propylheptane

Cat. No.: B14543059

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Disclaimer: Publicly available information on **2,5-Dimethyl-4-propylheptane** is exceptionally limited. This compound is a specific isomer of dodecane and appears primarily in chemical databases and supplier listings rather than in dedicated research literature. Consequently, data regarding detailed experimental protocols, biological activity, and metabolic or signaling pathways is not available. The following guide summarizes the existing physicochemical data.

Chemical Identity and Properties

2,5-Dimethyl-4-propylheptane is a saturated, branched-chain alkane. Its structure consists of a heptane backbone with methyl groups at positions 2 and 5, and a propyl group at position 4.

Table 1: Chemical Identifiers and Molecular Properties^{[1][2][3]}

Identifier	Value
IUPAC Name	2,5-dimethyl-4-propylheptane
CAS Number	62185-32-4
Molecular Formula	C ₁₂ H ₂₆
Molecular Weight	170.33 g/mol
Canonical SMILES	CCCC(CC(C)C)C(C)CC

| InChI Key | PJXVVWKRCASATD-UHFFFAOYSA-N |

Table 2: Physicochemical Data

Property	Value	Source
Boiling Point	190°C	ChemicalBook (estimated) [2]
Melting Point	-50.8°C	ChemicalBook (estimated)[2]
Density	0.7590 g/cm ³	ChemicalBook (estimated)[2]
Refractive Index	1.4248	ChemicalBook (estimated)[2]

| LogP (Octanol/Water)| 4.49490 | ChemSrc[1] |

Synthesis and Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of **2,5-Dimethyl-4-propylheptane**. Branched alkanes of this nature are typically found as minor components within complex hydrocarbon mixtures (e.g., petroleum fractions) and are often isolated by fractional distillation or preparative chromatography rather than synthesized directly for dedicated study.

Without published synthesis routes, a logical workflow for its potential, though hypothetical, production cannot be diagrammed.

Biological Activity and Signaling Pathways

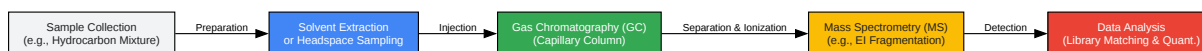
There is no available data in peer-reviewed literature, toxicological databases, or patent filings concerning the biological activity, pharmacology, or toxicology of **2,5-Dimethyl-4-propylheptane**. As a simple saturated hydrocarbon, it is not expected to have specific interactions with biological receptors or signaling pathways in the manner of a drug molecule. Its effects, if any, would likely be related to non-specific mechanisms such as membrane disruption at high concentrations, similar to other alkanes.

Due to the complete absence of data, no signaling pathway diagrams can be generated.

Analytical Methods

While no specific analytical methods have been published for this compound, a general workflow for its identification and quantification within a mixture can be proposed based on standard practices for volatile organic compounds.

Diagram 1: General Analytical Workflow



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Caption: A generalized workflow for the analysis of volatile hydrocarbons.

Protocol for General Analysis:

- **Sample Preparation:** A sample containing the hydrocarbon mixture is diluted in a volatile solvent like hexane or pentane. Alternatively, for trace analysis, solid-phase microextraction (SPME) or static headspace analysis may be employed.
- **Gas Chromatography (GC):** The prepared sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the hydrocarbon isomers based on their boiling points and interaction with the stationary phase.
- **Mass Spectrometry (MS):** The eluent from the GC column is directed into a mass spectrometer, typically using electron ionization (EI). The molecule is fragmented into a characteristic pattern.
- **Data Analysis:** The resulting mass spectrum is compared against a spectral library (e.g., NIST) to confirm the identity of **2,5-Dimethyl-4-propylheptane**. Quantification can be performed by integrating the area of the corresponding chromatographic peak and comparing it to that of a known internal or external standard.

Conclusion

2,5-Dimethyl-4-propylheptane (CAS 62185-32-4) is a structurally defined chemical for which there is a significant lack of empirical data. The available information is limited to computed physicochemical properties. There is no evidence of research into its synthesis, biological effects, or specific analytical methodology, precluding its evaluation for applications in drug development or detailed scientific research at this time. Further investigation would be required to characterize this compound and explore any potential utility.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2,5-Dimethyl-4-propylheptane (CAS: 62185-32-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14543059#2-5-dimethyl-4-propylheptane-cas-number-62185-32-4]

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